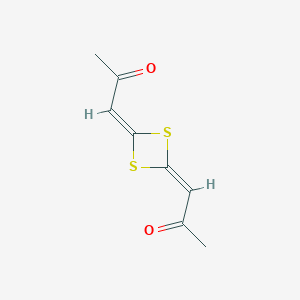
2-Propanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanone, 1,1’-(1,3-dithietane-2,4-diylidene)bis- is a unique organosulfur compound characterized by the presence of a 1,3-dithietane ring. This compound is notable for its distinctive structure, which includes two sulfur atoms and a ketone group. It is a colorless, crystalline solid with a melting point of approximately 105-106°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1,1’-(1,3-dithietane-2,4-diylidene)bis- typically involves the reaction of bis(chloromethyl) sulfoxide with sodium sulfide, followed by THF-borane reduction of the initially formed 1,3-dithietane 1-oxide . This method yields the desired compound through a series of well-defined steps, ensuring high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 1,1’-(1,3-dithietane-2,4-diylidene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The sulfur atoms in the dithietane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols or amines can be employed under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted dithietane derivatives.
Scientific Research Applications
2-Propanone, 1,1’-(1,3-dithietane-2,4-diylidene)bis- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Propanone, 1,1’-(1,3-dithietane-2,4-diylidene)bis- involves its interaction with various molecular targets. The sulfur atoms in the dithietane ring can form chalcogen bonds with other molecules, influencing their reactivity and stability . Additionally, the ketone groups can participate in hydrogen bonding and other interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetrachloro-1,3-dithietane: A photochemically-formed dimer of thiophosgene.
Tetrakis(trifluoromethyl)-1,3-dithietane: Known for its unique fluorinated structure.
Uniqueness
2-Propanone, 1,1’-(1,3-dithietane-2,4-diylidene)bis- stands out due to its combination of a dithietane ring and ketone groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
52835-65-1 |
|---|---|
Molecular Formula |
C8H8O2S2 |
Molecular Weight |
200.3 g/mol |
IUPAC Name |
1-[4-(2-oxopropylidene)-1,3-dithietan-2-ylidene]propan-2-one |
InChI |
InChI=1S/C8H8O2S2/c1-5(9)3-7-11-8(12-7)4-6(2)10/h3-4H,1-2H3 |
InChI Key |
PCTLEPSQCWYMPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C1SC(=CC(=O)C)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















